Superior In Vivo Analgesic Efficacy of Cu(II)(Anthranilate)₂ Compared with Parent Ligand and Inorganic Copper Salts
In a direct head-to-head comparative study, Cu(II)(anthranilate)₂ was found to be a more effective analgesic than its parent ligand (anthranilic acid), Cu(II)(chloride)₂, and Cu(II)₂(acetate)₄ in both the Writhing Mouse and Adjuvant Arthritic Rat pain models following subcutaneous and oral administration [1]. The same study reported that Cu(II)₂(indomethacin)₄ was as effective as morphine, while Cu(II)(salicylate)₂ was more potent and had more sustained activity than salicylic acid, establishing a broader structure–activity framework within which Cu(II)(anthranilate)₂ belongs to the subset of copper complexes that significantly outperform their corresponding free ligands [1]. The patent literature further specifies that copper coordination compounds of this class, including bis(anthranilato)copper(II), are administered therapeutically at doses of 2 to 165 mg·kg⁻¹ body weight, providing a defined window for preclinical analgesic evaluation [2].
| Evidence Dimension | Analgesic efficacy ranking in animal pain models |
|---|---|
| Target Compound Data | Cu(II)(anthranilate)₂: more effective analgesic than parent ligand and inorganic copper salts (no single ED₅₀ reported; class-level efficacy established) |
| Comparator Or Baseline | Anthranilic acid (parent ligand), Cu(II)(chloride)₂, Cu(II)₂(acetate)₄ — all less effective |
| Quantified Difference | Qualitatively superior analgesic potency across two pain models; therapeutic dose range 2–165 mg·kg⁻¹ per patent disclosure |
| Conditions | Writhing Mouse model and Adjuvant Arthritic Rat model; subcutaneous and oral administration routes |
Why This Matters
For researchers procuring compounds for analgesic screening, Cu(II)(anthranilate)₂ offers demonstrated in vivo efficacy that exceeds the free ligand and simple copper salts, justifying its selection as a lead coordination complex rather than a physical mixture of precursors.
- [1] Okuyama, S., Hashimoto, S., Aihara, H., Willingham, W.M., & Sorenson, J.R. Copper complexes of non-steroidal antiinflammatory agents: analgesic activity and possible opioid receptor activation. Agents and Actions, 1987, 21(1–2), 130–144. DOI: 10.1007/BF01974933 View Source
- [2] Sorenson, J.R.J. Analgesic method. U.S. Patent 5,541,174. July 30, 1996. View Source
